1-Benzyl-1H-indazol-3-amine

概要

説明

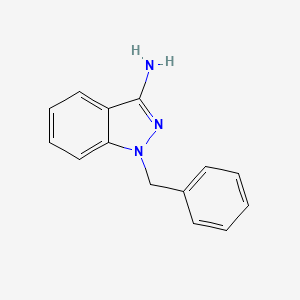

1-Benzyl-1H-indazol-3-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their diverse range of biological activities. The specific structure of this compound includes a benzyl group attached to the nitrogen atom of the indazole ring.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which allows for the rapid formation of N(1)-C(3) disubstituted indazoles within 5 minutes, yielding moderate to excellent product yields . Another method includes the use of benzoxazole as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, which can be introduced and removed through various reactions .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex and diverse. For instance, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which shares a benzyl group and an amine functionality with this compound, crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. Nucleophilic substitution reactions with different nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide can yield a diverse set of 2-substituted 1H-indazolones . These reactions demonstrate the synthetic utility of indazoles and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For example, the crystal structure and density functional theory (DFT) studies of a triazole-pyrimidin-amine compound with a benzyl group revealed the importance of intramolecular hydrogen bonding and intermolecular interactions in stabilizing the molecular conformation . These studies also provide insights into the charge distribution and sites of chemical reactivity, which are crucial for understanding the compound's behavior in various environments.

Relevant Case Studies

Indazole derivatives have been studied for their potential pharmacological activities. For instance, 1H-Benzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting their promise as anticancer agents . Another study on a benzo[d]imidazole-triazole-amine compound predicted anti-hepatitis B activity, which was confirmed by in vitro studies as a potent HBV inhibitor .

科学的研究の応用

1. Pharmacological Importance and Applications Indazole derivatives, including 1-Benzyl-1H-indazol-3-amine, have garnered significant interest due to their wide range of biological activities. These derivatives are rarely found in nature and are composed of a pyrazole ring fused with a benzene ring. Research has highlighted their potential therapeutic value, especially in areas such as anticancer and anti-inflammatory treatments. They also play a role in disorders related to protein kinases and neurodegeneration. The defined mechanism of action of these compounds can lead to the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

2. Advancements in Synthesis Techniques The synthesis of benzoxazole derivatives, related to indazole scaffolds, has seen advancements with the use of microwave-assisted synthesis techniques. This approach has proven beneficial in increasing diversity and speeding up research in modern chemistry. The technique is particularly effective in synthesizing benzoxazole derivatives, which have exhibited significant properties in material science and medicinal chemistry. The development of fast and efficient methods for achieving benzoxazoles with a variety of substituents in high yield is becoming increasingly important (Özil & Menteşe, 2020).

3. Potential in Antimicrobial and Plant Defense Mechanisms Benzoxazinoids, a class of specialized metabolites, have demonstrated potential as antimicrobial agents and play a role in plant defense. While monomeric natural benzoxazinoids might lack potency as standalone antimicrobial agents, the 1,4-benzoxazin-3-one backbone has shown promise as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have exhibited potent activity against pathogenic fungi and bacteria, indicating the potential for the development of new classes of antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

作用機序

Target of Action

The primary target of 1-Benzyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

This compound acts as an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. These include pathways involved in cell division, survival, and migration . The exact downstream effects can vary depending on the specific type of tyrosine kinase that is inhibited .

Result of Action

The inhibition of tyrosine kinase by this compound can have various molecular and cellular effects. For instance, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This can lead to the death of cancer cells, thereby exhibiting its antitumor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound may be sensitive to light, oxygen, or temperature changes . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its efficacy .

Safety and Hazards

生化学分析

Biochemical Properties

1-Benzyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making this compound a potential candidate for anticancer therapy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating the p53/MDM2 pathway . This pathway is critical for regulating the cell cycle and maintaining genomic stability. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins and thereby inhibiting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, enhancing its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound has the potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent anticancer activity, with higher doses leading to greater inhibition of tumor growth . At very high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and therapeutic efficacy . Additionally, this compound can affect metabolic flux and metabolite levels, further impacting its pharmacological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

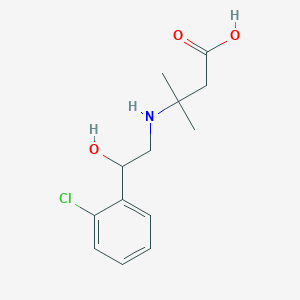

IUPAC Name |

1-benzylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBTZGUVZNEQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493948 | |

| Record name | 1-Benzyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28519-78-0 | |

| Record name | 1-Benzyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)